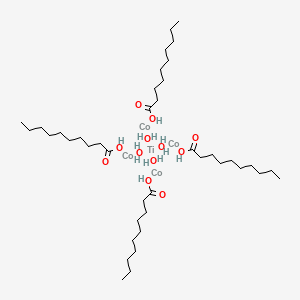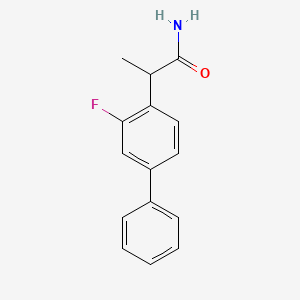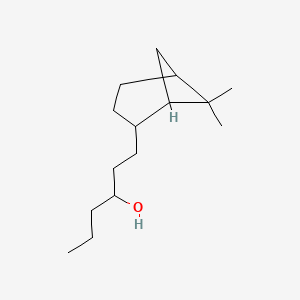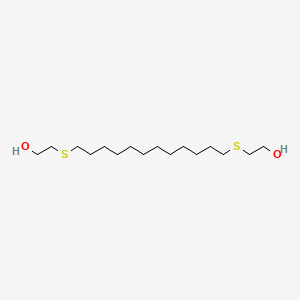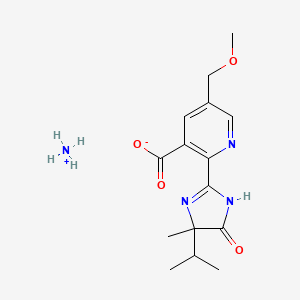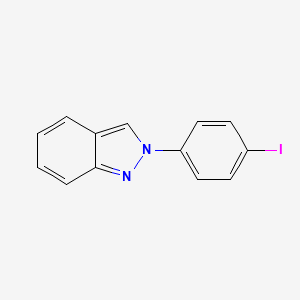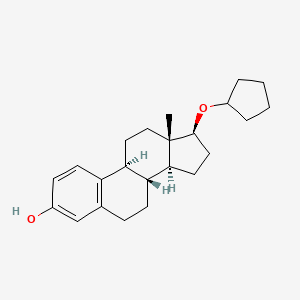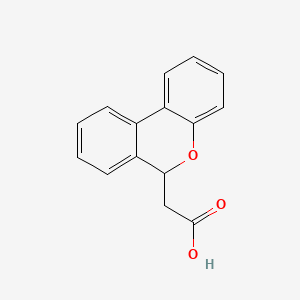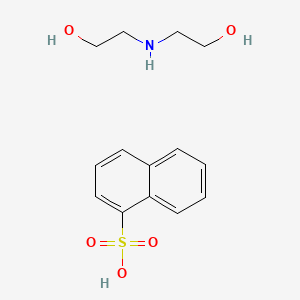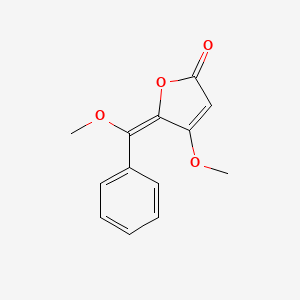
Rifamycin S 15-iminomethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin S 15-iminomethyl ether is a derivative of rifamycin, a class of antibiotics belonging to the ansa-mycin family. Rifamycins are known for their potent antimicrobial properties against a wide range of bacteria, including both Gram-positive and some Gram-negative bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rifamycin S 15-iminomethyl ether typically involves the modification of rifamycin S. One common method includes the reaction of rifamycin S with tert-butylamine in a microreactor, which allows for continuous flow synthesis. This method has been shown to yield rifampicin, a related compound, with an overall yield of 67% .
Industrial Production Methods: Industrial production of rifamycin derivatives often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The biosynthesis of rifamycin involves several unusual modifications, including the activity of specific enzymes such as Rif15 and Rif16, which mediate the conversion of intermediates like rifamycin SV into the final products .
Analyse Chemischer Reaktionen
Types of Reactions: Rifamycin S 15-iminomethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of rifamycin S can yield rifamycin SV, while reduction can convert rifamycin S to rifamycin SV .
Common Reagents and Conditions: Common reagents used in these reactions include tert-butylamine for substitution reactions and specific enzymes like Rif15 and Rif16 for biosynthetic transformations . Reaction conditions often involve controlled temperatures and specific solvent compositions to optimize yields.
Major Products Formed: The major products formed from these reactions include rifamycin SV, rifamycin B, and other derivatives that have significant antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Rifamycin S 15-iminomethyl ether has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other rifamycin derivatives. In biology and medicine, it is studied for its antimicrobial properties and potential use in treating bacterial infections, including tuberculosis . Additionally, its unique chemical structure makes it a valuable compound for studying enzyme mechanisms and biosynthetic pathways .
Wirkmechanismus
The mechanism of action of rifamycin S 15-iminomethyl ether involves the inhibition of RNA synthesis in bacteria. This is achieved through the strong binding of the compound to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process . This mechanism is similar to other rifamycin derivatives, which also target RNA polymerase to exert their antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to rifamycin S 15-iminomethyl ether include rifampicin, rifabutin, rifapentine, and rifaximin. These compounds share a similar core structure but differ in their side chains and specific chemical modifications .
Uniqueness: For example, its ability to undergo specific biosynthetic transformations mediated by enzymes like Rif15 and Rif16 sets it apart from other rifamycin derivatives .
Eigenschaften
CAS-Nummer |
14768-65-1 |
|---|---|
Molekularformel |
C38H47NO12 |
Molekulargewicht |
709.8 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11,23-dimethoxy-3,7,12,14,16,18,22-heptamethyl-6,27,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,23,25-octaen-13-yl] acetate |
InChI |
InChI=1S/C38H47NO12/c1-17-12-11-13-18(2)37(48-10)39-24-16-25(41)27-28(33(24)45)32(44)22(6)35-29(27)36(46)38(8,51-35)49-15-14-26(47-9)19(3)34(50-23(7)40)21(5)31(43)20(4)30(17)42/h11-17,19-21,26,30-31,34,42-44H,1-10H3/b12-11+,15-14+,18-13-,39-37?/t17-,19+,20+,21+,26-,30-,31+,34+,38-/m0/s1 |
InChI-Schlüssel |
FLUPPMJDCIIUHD-YEORXCIESA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC)/C |
Kanonische SMILES |
CC1C=CC=C(C(=NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


